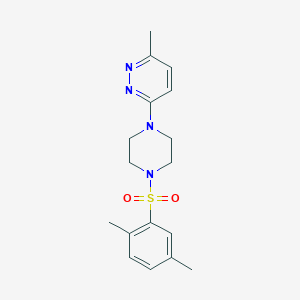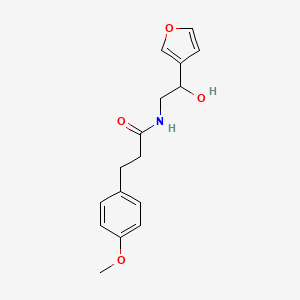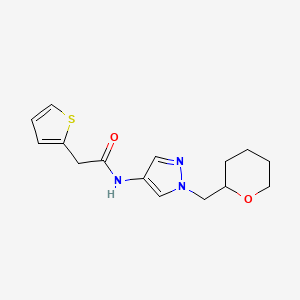
2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolidine-2,5-dione . It has been studied for its potent anticonvulsant properties . The compound was designed as an analogue of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . The exact details of the synthesis process are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Reactions
- Davoodnia et al. (2009) explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation for synthesizing thieno[2,3-d]pyrimidines. This methodology could offer a potential route for the synthesis or modification of 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide under similar conditions (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Material Science Applications
- Liaw et al. (2001) reported on the synthesis and characterization of novel polyamide-imides containing noncoplanar units, hinting at the utility of related compounds in the development of materials with unique thermal and mechanical properties. Such insights suggest potential applications of 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide in materials science (Liaw, Hsu, & Liaw, 2001).
Antimicrobial and Antitubercular Activities
- Amini et al. (2008) synthesized compounds with carboxamide structures showing moderate antitubercular activity against Mycobacterium tuberculosis, suggesting that derivatives of 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide might exhibit similar biological activities (Amini, Navidpour, & Shafiee, 2008).
Pharmaceutical Research
- Kenda et al. (2004) discussed the discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. This highlights the potential of pyrrolidone derivatives in pharmaceutical applications, which could extend to the compound of interest if structural similarities facilitate similar biological actions (Kenda et al., 2004).
Luminescence and Electrochromic Properties
- Chang and Liou (2008) investigated aromatic polyamides with pendent triphenylamine (TPA) units for their electrochromic properties. Research into similar compounds could inform the development of materials with applications in smart windows or display technologies (Chang & Liou, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-6-7(2)21-13(11(6)12(14)20)15-8(17)5-16-9(18)3-4-10(16)19/h3-5H2,1-2H3,(H2,14,20)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLLIMPBVRQNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=O)CCC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)

![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2762842.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)





![N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)
![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)
